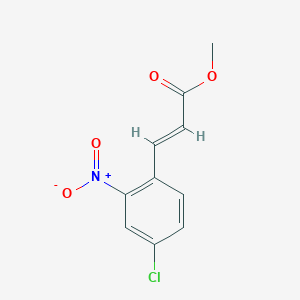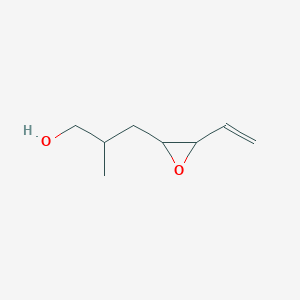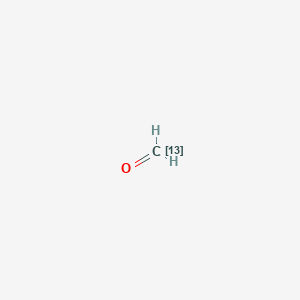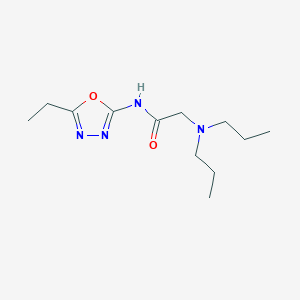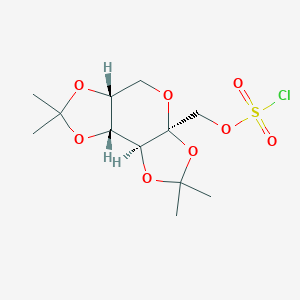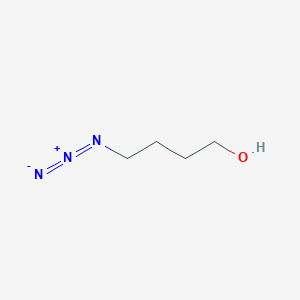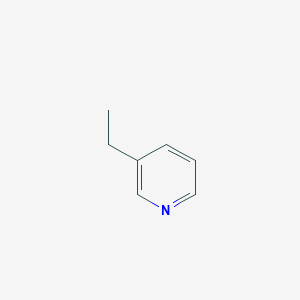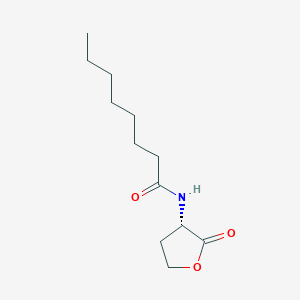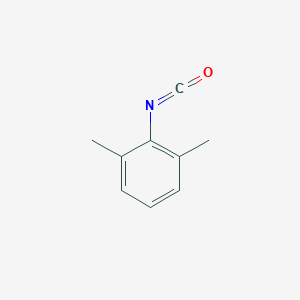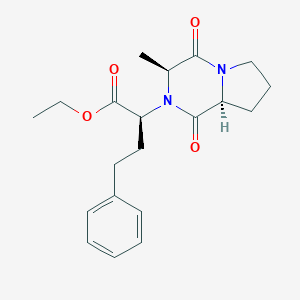![molecular formula C28H34FN3O6S B127901 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid CAS No. 157566-60-4](/img/structure/B127901.png)
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs.
Mechanism Of Action
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid is a highly selective and potent inhibitor of the EGFR T790M mutation, which is the most common resistance mechanism to first-generation EGFR TKIs. It works by irreversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical And Physiological Effects
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been shown to have a high degree of selectivity for the EGFR T790M mutation, with minimal inhibition of wild-type EGFR and other kinases. This selectivity results in a lower incidence of side effects compared to first-generation EGFR TKIs. 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life that allows for once-daily dosing.
Advantages And Limitations For Lab Experiments
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of the EGFR T790M mutation, which makes it a valuable tool for studying the role of this mutation in cancer biology. Its favorable pharmacokinetic properties also make it a convenient and efficient drug for use in animal studies.
However, there are also some limitations to the use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid in laboratory experiments. Its high selectivity for the EGFR T790M mutation means that it may not be effective in studying other EGFR mutations or signaling pathways that are involved in cancer development and progression. Additionally, its high potency and irreversible binding to the EGFR kinase domain may make it difficult to distinguish between on-target and off-target effects.
Future Directions
There are several potential future directions for the development and use of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid. One area of research is the identification of biomarkers that can predict response to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other EGFR TKIs. Another area of research is the combination of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid with other targeted therapies or immune checkpoint inhibitors to improve treatment outcomes in NSCLC patients. Additionally, there is ongoing research into the development of next-generation EGFR TKIs that can overcome resistance mechanisms to 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid and other third-generation inhibitors.
Synthesis Methods
The synthesis of 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid involves a multi-step process that includes the reaction of 4-(2,4-dichloro-5-fluorophenylamino)-6-methoxyquinazoline with 2-chloro-4-nitroaniline, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3-methylbut-3-en-1-ol and triethylamine to form the corresponding carbamate, which is then sulfonated with chlorosulfonic acid to give the sulfonamide intermediate. Finally, the sulfonamide is reacted with 2-fluoro-4-((2-(prop-2-yn-1-yl)imidazol-1-yl)methyl)phenol to yield 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid.
Scientific Research Applications
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid demonstrated a high response rate in patients with T790M-positive NSCLC, with a median progression-free survival of 9.6 months. In a subsequent phase II trial, 5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid showed a response rate of 61% in T790M-positive NSCLC patients, with a median progression-free survival of 13.5 months.
properties
CAS RN |
157566-60-4 |
|---|---|
Product Name |
5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid |
Molecular Formula |
C28H34FN3O6S |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
5-ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C28H34FN3O6S/c1-5-9-25-30-23(6-2)26(27(33)34)32(25)17-20-13-12-19(16-22(20)29)21-10-7-8-11-24(21)39(36,37)31-28(35)38-15-14-18(3)4/h7-8,10-13,16,18H,5-6,9,14-15,17H2,1-4H3,(H,31,35)(H,33,34) |
InChI Key |
GYEABWYHBNPBGW-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)O)CC |
Other CAS RN |
157566-60-4 |
synonyms |
1H-Imidazole-5-carboxylic acid, 4-ethyl-1-((3-fluoro-2'-((((((3-methylbutoxy)carbonyl)amino)sulfonyl))1,1'-biphenyl)-4-yl)methyl)-2-propyl-, (2-benzoylphenyl)methyl ester 4-((5-(2-benozyl)benzyloxycarbonyl-4-ethyl-2-n-propylimidazole-1-yl)methyl)-3-fluoro-2'-isoamyloxycarbonylaminosulfonyl-1,1'-biphenyl EXP 597 EXP-597 EXP597 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



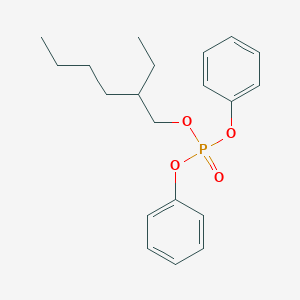
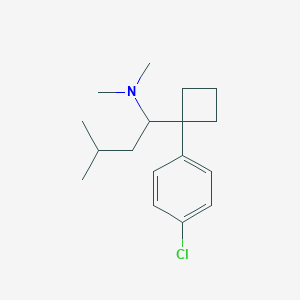
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
